N,N-diethyl-10,30a-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine
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Overview
Description
N,N-diethyl-10,30a-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-5-amine is a complex organic compound with a unique structure that includes a dioxaphosphocin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-10,30a-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-5-amine typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the indeno and dioxaphosphocin rings through cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-10,30a-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N,N-diethyl-10,30a-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-10,30a-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dioxaphosphocin derivatives and related indeno compounds. Examples include:
- N,N-diethyl-10,11,12,13-tetrahydro-diindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-5-amine
- N,N-diethyl-10,11,12,13-tetrahydro-diindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-5-amine (11aS)
Uniqueness
What sets N,N-diethyl-10,30a-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-5-amine apart is its unique structural features, which confer specific chemical properties and reactivity. These unique attributes make it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C21H22NO2P |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N,N-diethyl-10,30a-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine |
InChI |
InChI=1S/C21H22NO2P/c1-3-22(4-2)18-13-15-8-6-10-17-20(15)21(18)12-11-14-7-5-9-16(19(14)21)23-25-24-17/h5-8,10-13,16,25H,3-4,9H2,1-2H3 |
InChI Key |
QMABSNWMLYPEDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C3C14C=CC5=C4C(CC=C5)OPOC3=CC=C2 |
Origin of Product |
United States |
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